N-Methyl-N-(propoxymethyl)formamide

Description

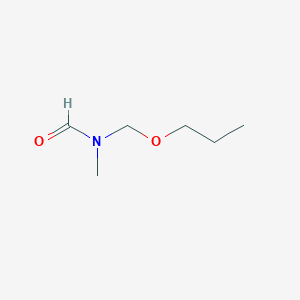

N-Methyl-N-(propoxymethyl)formamide is a substituted formamide derivative characterized by a methyl group and a propoxymethyl group attached to the nitrogen atom of the formamide backbone. Formamides are widely utilized as solvents, intermediates in organic synthesis, and functional components in agrochemicals due to their polar aprotic nature and ability to stabilize ionic species .

Properties

CAS No. |

142073-28-7 |

|---|---|

Molecular Formula |

C6H13NO2 |

Molecular Weight |

131.17 g/mol |

IUPAC Name |

N-methyl-N-(propoxymethyl)formamide |

InChI |

InChI=1S/C6H13NO2/c1-3-4-9-6-7(2)5-8/h5H,3-4,6H2,1-2H3 |

InChI Key |

BUBIZRDHQBQAAK-UHFFFAOYSA-N |

SMILES |

CCCOCN(C)C=O |

Canonical SMILES |

CCCOCN(C)C=O |

Synonyms |

Formamide, N-methyl-N-(propoxymethyl)- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The substituents on the nitrogen atom critically influence the physical and chemical behavior of formamides. Below is a comparative analysis of key analogs:

Key Observations :

- Aromatic vs. Alkyl Substituents: Aromatic derivatives (e.g., o-tolyl, benzyl) exhibit higher boiling points due to increased molecular rigidity and π-π interactions . Alkyl-substituted analogs, especially those with branched chains (e.g., 2-propylheptyl), enhance solubility in non-polar matrices, making them suitable for agricultural formulations .

- Chiral Centers : Compounds like N-Methyl-N-(1-phenylpropan-2-yl)formamide demonstrate the impact of stereochemistry on biological activity, as seen in their use in controlled substance synthesis .

Reactivity and Spectroscopic Features

NMR Trends :

- 13C NMR Shifts : Formamide carbonyl carbons typically resonate near δ 160–165 ppm. For example, N-methyl-N-(3-phenylpropyl)formamide (7ac) shows a carbonyl signal at δ 162.8 ppm . Substituents with electron-withdrawing groups (e.g., nitro in 7j) downfield-shift the carbonyl due to reduced electron density .

- 1H NMR : Methyl groups attached to nitrogen appear as singlets near δ 2.8–3.2 ppm, while propoxymethyl protons would split into multiplets due to ether oxygen’s deshielding effect.

- Synthetic Methods: Rapid methylation techniques using solid inorganic bases in DMF (e.g., for N-methyl-N-(nitrophenyl)formamides) highlight the role of solvent polarity in facilitating N-alkylation . Chiral analogs require enantioselective synthesis, as seen in , where ultrasonic promotion improved yields of N-methyl-N-(1-naphthylmethyl)formamide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.